Iodophenpropit
Overview
Description
Iodophenpropit is a synthetic organic compound known for its role as a histamine H3 receptor antagonist. It has a chemical formula of C15H19IN4S and a molar mass of 414.30763 g/mol . This compound is particularly significant in pharmacological research due to its ability to selectively bind to the H3 subtype of histamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodophenpropit involves the reaction of 3-(1H-imidazol-5-yl)propylamine with 2-(4-iodophenyl)ethyl isothiocyanate . The reaction typically occurs under mild conditions, with the reactants being dissolved in an appropriate solvent such as dichloromethane or ethanol. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Iodophenpropit undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring in this compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Iodophenpropit is widely used in scientific research due to its selective antagonism of histamine H3 receptors. Some of its applications include:
Neuroscience Research: Used to study the role of histamine H3 receptors in the central nervous system.
Pharmacological Studies: Employed in the development of new drugs targeting histamine receptors.
Radiolabeling Studies: The radiolabeled form of this compound is used to map the distribution of H3 receptors in animal studies.
Mechanism of Action
Iodophenpropit exerts its effects by selectively binding to histamine H3 receptors, thereby blocking the action of histamine at these sites . This antagonism leads to an increase in the release of neurotransmitters such as dopamine and acetylcholine, which can modulate various physiological processes . The molecular targets involved include the H3 receptors located in the brain and other tissues .
Comparison with Similar Compounds
Similar Compounds
Clobenpropit: Another histamine H3 receptor antagonist with similar binding properties.
Thioperamide: A well-known H3 receptor antagonist used in various pharmacological studies.
Uniqueness
Iodophenpropit is unique due to its high selectivity and affinity for histamine H3 receptors. Its radiolabeled form is particularly valuable for mapping receptor distribution in research studies .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHYDQAARZKHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20273996 | |
Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145196-88-9 | |
Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145196-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodophenpropit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145196889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IODOPHENPROPIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SH45L9H3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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